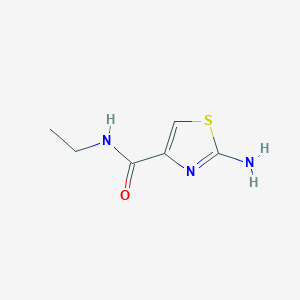

2-amino-N-ethyl-1,3-thiazole-4-carboxamide

Description

Properties

IUPAC Name |

2-amino-N-ethyl-1,3-thiazole-4-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3OS/c1-2-8-5(10)4-3-11-6(7)9-4/h3H,2H2,1H3,(H2,7,9)(H,8,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLCICGBDZSRXJW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1=CSC(=N1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

synthesis of 2-amino-N-ethyl-1,3-thiazole-4-carboxamide

An In-Depth Technical Guide to the Synthesis of 2-amino-N-ethyl-1,3-thiazole-4-carboxamide

This guide provides a comprehensive technical overview for the , a molecule of significant interest within medicinal chemistry and drug development. The 2-aminothiazole scaffold is a privileged structure, appearing in numerous approved drugs and biologically active compounds, prized for its wide range of therapeutic activities including antibacterial, anti-inflammatory, and anticancer properties.[1][2][3] This document is intended for researchers, chemists, and drug development professionals, offering a detailed exploration of synthetic strategies, mechanistic insights, and practical laboratory protocols.

Strategic Analysis: A Retrosynthetic Approach

To logically devise a synthetic plan, we begin with a retrosynthetic analysis of the target molecule. The most apparent disconnection is the robust amide bond, which simplifies the molecule into a more fundamental building block: the 2-aminothiazole-4-carboxylic acid core (or its ester equivalent) and the readily available ethylamine.

The thiazole ring itself is a classic heterocyclic structure, and its synthesis is most effectively approached via the renowned Hantzsch thiazole synthesis.[2][4] This reaction involves the condensation of an α-halocarbonyl compound with a thioamide-containing reactant. This leads us to our primary starting materials: a derivative of pyruvate and thiourea.

Based on this analysis, a two-stage forward synthesis is proposed:

-

Stage 1: Hantzsch Thiazole Synthesis to construct the core intermediate, ethyl 2-amino-1,3-thiazole-4-carboxylate.

-

Stage 2: Amide Formation to couple the thiazole core with ethylamine to yield the final product.

Caption: Retrosynthetic analysis of the target molecule.

Stage 1: Synthesis of the Thiazole Core via Hantzsch Condensation

The Hantzsch thiazole synthesis is a cornerstone of heterocyclic chemistry, providing a reliable and high-yielding route to the 2-aminothiazole ring system.[4][5] The reaction proceeds by condensing an α-halocarbonyl, in this case, ethyl bromopyruvate, with thiourea.

Mechanistic Insight

The reaction is initiated by the nucleophilic attack of the sulfur atom of thiourea on the electrophilic carbon bearing the bromine atom in ethyl bromopyruvate (an SN2 reaction).[5] This is the mechanistically preferred pathway, as sulfur is a stronger nucleophile than nitrogen in this context. The resulting isothiouronium salt intermediate then undergoes an intramolecular cyclization. The amino group attacks the ketone carbonyl, followed by a dehydration step (loss of a water molecule) to form the aromatic thiazole ring. The aromaticity of the final product provides a strong thermodynamic driving force for the reaction.[5]

Experimental Protocol: Ethyl 2-amino-1,3-thiazole-4-carboxylate

This protocol is a robust, commonly cited procedure for synthesizing the key ester intermediate.[1][6][7]

Table 1: Reagents and Materials for Stage 1

| Reagent/Material | Molecular Formula | MW ( g/mol ) | Quantity | Moles | Role |

| Ethyl bromopyruvate | C₅H₇BrO₃ | 195.01 | 19.5 g | 0.10 | α-halocarbonyl |

| Thiourea | CH₄N₂S | 76.12 | 9.1 g | 0.12 | Thioamide source |

| Ethanol (99.9%) | C₂H₅OH | 46.07 | 100 mL | - | Solvent |

| Sodium Hydroxide (2M) | NaOH | 40.00 | As needed | - | Base for workup |

| Ice-cold water | H₂O | 18.02 | ~500 mL | - | Precipitation |

Step-by-Step Procedure:

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add thiourea (0.12 mol) and ethanol (100 mL). Stir the mixture to dissolve the thiourea.

-

Addition of Electrophile: Add ethyl bromopyruvate (0.10 mol) to the flask. Causality Note: Ethyl bromopyruvate is a lachrymator and should be handled in a fume hood with appropriate personal protective equipment (PPE).

-

Reflux: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 1-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[1][6]

-

Workup and Isolation: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a beaker containing ice-cold water (~500 mL).

-

Precipitation: While stirring, slowly add 2M sodium hydroxide solution to basify the mixture to a pH of approximately 10. Causality Note: The initial product is a hydrobromide salt. Basification deprotonates the salt, neutralizing the molecule and causing it to precipitate out of the aqueous solution due to its lower solubility.[1]

-

Filtration and Drying: Collect the resulting off-white precipitate by vacuum filtration. Wash the solid with cold water and dry it under vacuum to yield ethyl 2-amino-1,3-thiazole-4-carboxylate. The product is typically obtained in high yield (90-99%).[6]

Caption: Workflow for the Hantzsch synthesis of the thiazole core.

Stage 2: Amide Bond Formation

The final step in the sequence is the formation of the N-ethyl amide. This can be achieved through direct aminolysis of the precursor ester or, more commonly, by activating the corresponding carboxylic acid and coupling it with ethylamine. Direct aminolysis of the ethyl ester with ethylamine is possible but often requires harsh conditions (high temperatures, sealed vessel) and can be slow. A more versatile and controllable approach involves a two-step sequence: ester hydrolysis followed by a standard amide coupling reaction.

Step 2A: Saponification (Ester Hydrolysis)

First, the ethyl ester is hydrolyzed to the free carboxylic acid using a base like lithium hydroxide (LiOH) or sodium hydroxide (NaOH).

Protocol: 2-amino-1,3-thiazole-4-carboxylic acid

-

Dissolve ethyl 2-amino-1,3-thiazole-4-carboxylate in a mixture of THF and water.

-

Add an excess (e.g., 2-3 equivalents) of LiOH or NaOH.

-

Stir at room temperature until TLC or LC-MS analysis confirms the disappearance of the starting material.

-

Acidify the mixture with an acid like HCl to a pH of ~4-5 to precipitate the carboxylic acid.

-

Filter and dry the solid product.

Step 2B: Amide Coupling

Amide coupling is one of the most frequent reactions in medicinal chemistry.[8] For challenging substrates, such as electron-deficient amines or sterically hindered partners, standard methods can fail. However, for a simple primary amine like ethylamine, several robust protocols are available. The process involves activating the carboxylic acid to make it more susceptible to nucleophilic attack by the amine.

Table 2: Reagents and Materials for Stage 2

| Reagent/Material | Molecular Formula | MW ( g/mol ) | Quantity | Role |

| 2-amino-1,3-thiazole-4-carboxylic acid | C₄H₄N₂O₂S | 144.15 | 1.0 equiv | Carboxylic Acid |

| Ethylamine (e.g., 2.0 M in THF) | C₂H₇N | 45.08 | 1.2 equiv | Amine |

| HATU | C₁₀H₁₅F₆N₆OP | 380.23 | 1.2 equiv | Coupling Agent |

| DIPEA | C₈H₁₉N | 129.24 | 3.0 equiv | Non-nucleophilic base |

| DMF or DCM | - | - | - | Solvent |

Step-by-Step Procedure:

-

Reaction Setup: In a dry flask under an inert atmosphere (e.g., nitrogen), dissolve 2-amino-1,3-thiazole-4-carboxylic acid (1.0 equiv) in anhydrous DMF or DCM.

-

Addition of Reagents: Add HATU (1.2 equiv) and DIPEA (3.0 equiv) to the solution. Stir for 10-15 minutes. Causality Note: HATU is a highly efficient coupling reagent that forms a reactive O-acylisourea intermediate with the carboxylic acid. DIPEA is a bulky, non-nucleophilic base that neutralizes the acid formed during the reaction without competing as a nucleophile.

-

Amine Addition: Add ethylamine solution (1.2 equiv) dropwise to the activated mixture.

-

Reaction: Allow the reaction to stir at room temperature for 4-12 hours, monitoring by TLC or LC-MS.

-

Workup: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with a mild acid (e.g., 1M HCl or saturated NH₄Cl), saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to yield pure this compound.

Caption: Workflow for the amide coupling reaction.

Product Characterization

Rigorous characterization is essential to confirm the identity and purity of the synthesized compounds.

Table 3: Expected Analytical Data

| Compound | Method | Expected Data |

| Ethyl 2-amino-1,3-thiazole-4-carboxylate | ¹H NMR (DMSO-d₆) | δ 7.44 (s, 1H, Thiazole H-5), δ 4.25 (q, 2H, -OCH₂CH₃), δ 1.26 (t, 3H, -OCH₂CH₃). The two protons of the amino group will appear as a broad singlet.[1] |

| ¹³C NMR (CDCl₃) | δ 166.3 (C=O, ester), 162.2 (C-2, thiazole), 143.7 (C-4, thiazole), 122.5 (C-5, thiazole), 61.3 (-OCH₂), 13.8 (-CH₃).[1] | |

| MS (ESI+) | m/z: 173.04 [M+H]⁺ | |

| This compound | ¹H NMR | Expect a singlet for the thiazole proton, signals for the ethyl group (a quartet and a triplet), and broad singlets for the NH₂ and amide NH protons. |

| ¹³C NMR | Expect signals for the amide carbonyl, the three thiazole carbons, and the two carbons of the N-ethyl group. | |

| HRMS (ESI+) | Calculated for C₆H₉N₃OS [M+H]⁺: 172.0545, Found: [Value will be determined experimentally]. |

Conclusion

The is a robust and reproducible process grounded in fundamental organic reactions. The strategy relies on the efficient Hantzsch synthesis to build the heterocyclic core, followed by a standard and high-yielding amide bond formation. The protocols described herein are well-established and provide a clear pathway for researchers to access this and structurally related compounds. The versatility of the 2-aminothiazole scaffold ensures that this synthetic knowledge will remain highly relevant for the continued development of novel therapeutics in various disease areas.

References

-

Ejaz, S., Nadeem, H., Paracha, R. Z., Sarwar, S., & Ejaz, S. (2019). Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking. BMC Chemistry, 13(1), 116. [Link]

-

Venkatesh, P., & Pandeya, S. N. (2009). Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica, 1(2), 136-143. [Link]

-

Due-Hansen, M. E., Pandey, S. K., Christiansen, E., Andersen, R., Hansen, S. V. F., & Ulven, T. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(1), 151-155. [Link]

- Hantzsch, A. R. (1887). Ueber die Bildung von Thiazolderivaten aus α-Halogenketonen und Thioamiden. Berichte der deutschen chemischen Gesellschaft, 20(2), 3118–3132.

-

SynArchive. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

-

ChemHelp ASAP. (2020, November 5). Hantzsch thiazole synthesis - laboratory experiment [Video]. YouTube. [Link]

-

El-Sayed, N. N. E., & Al-Ghorbani, M. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1466. [Link]

Sources

- 1. Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. mdpi.com [mdpi.com]

- 4. synarchive.com [synarchive.com]

- 5. m.youtube.com [m.youtube.com]

- 6. Ethyl 2-amino-1,3-thiazole-4-carboxylate synthesis - chemicalbook [chemicalbook.com]

- 7. Ethyl 2-amino-1,3-thiazole-4-carboxylate | 5398-36-7 [chemicalbook.com]

- 8. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]

The Rising Therapeutic Potential of 2-amino-N-ethyl-1,3-thiazole-4-carboxamide Derivatives: A Technical Guide

Introduction: The Privileged Scaffold of 2-Aminothiazole

The 2-aminothiazole moiety is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a wide array of biologically active compounds.[1][2] This heterocyclic system is a key structural component in numerous FDA-approved drugs and investigational agents, demonstrating a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[3][4][5] The versatility of the 2-aminothiazole core allows for extensive structural modifications, enabling the fine-tuning of its physicochemical and pharmacokinetic properties to enhance therapeutic efficacy and reduce toxicity.

This technical guide focuses on a specific, promising subclass: 2-amino-N-ethyl-1,3-thiazole-4-carboxamide derivatives . The introduction of the N-ethyl-carboxamide group at the 4-position of the thiazole ring presents a pivotal modification, influencing the molecule's polarity, hydrogen bonding capacity, and overall spatial arrangement. These alterations can profoundly impact the compound's interaction with biological targets, leading to novel and enhanced therapeutic activities. This document will provide an in-depth exploration of the synthesis, biological activities, and therapeutic potential of these derivatives, offering valuable insights for researchers, scientists, and drug development professionals.

Synthetic Strategies: Building the Core Scaffold

The synthesis of this compound derivatives typically follows a convergent strategy, beginning with the construction of the core 2-aminothiazole-4-carboxylate ester. A common and efficient method for this is the Hantzsch thiazole synthesis.

Experimental Protocol: Hantzsch Thiazole Synthesis of Ethyl 2-aminothiazole-4-carboxylate

This protocol outlines the foundational step in synthesizing the precursor for the target carboxamide derivatives.

Materials:

-

Ethyl bromopyruvate

-

Thiourea

-

Ethanol

-

Sodium bicarbonate

-

Dichloromethane

-

Magnesium sulfate

-

Rotary evaporator

-

Magnetic stirrer with heating plate

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve thiourea (1.0 eq) in ethanol.

-

Addition of Bromopyruvate: To the stirred solution, add ethyl bromopyruvate (1.0 eq) dropwise at room temperature.

-

Reflux: Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Neutralization and Extraction: After completion, cool the reaction mixture to room temperature. Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane gradient) to yield pure ethyl 2-aminothiazole-4-carboxylate.

Diagram: Synthetic Pathway to this compound

Caption: General synthetic route to the target compounds.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

The 2-aminothiazole scaffold is a prominent feature in several anticancer agents, and its derivatives, including the 4-carboxamide analogs, have shown significant potential in this therapeutic area.[1][3]

Mechanism of Action: Insights into Anticancer Effects

While the precise mechanisms for all this compound derivatives are still under investigation, related compounds have been shown to exert their anticancer effects through various pathways, including:

-

Tubulin Polymerization Inhibition: Some 2-aminothiazole derivatives act as anti-mitotic agents by binding to tubulin, thereby inhibiting its polymerization into microtubules.[6] This disruption of the cytoskeleton leads to cell cycle arrest and apoptosis.

-

Kinase Inhibition: Many 2-aminothiazole-based compounds are potent inhibitors of various protein kinases that are crucial for cancer cell signaling and proliferation, such as VEGFR-2.[3]

-

Induction of Apoptosis: These derivatives can trigger programmed cell death through both intrinsic and extrinsic apoptotic pathways.

In Vitro Anticancer Activity Data

Studies on related 2-amino-thiazole-4-carboxamide derivatives have demonstrated their cytotoxic effects against a range of human cancer cell lines.

| Compound Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Ethyl 2-[3-(diethylamino)-propanamido]-thiazole-4-carboxylate | RPMI-8226 (Leukemia) | 0.08 | [7] |

| 2-amino-thiazole-4-carboxamide analog 6m | MCF7 (Breast Cancer) | 0.47 | [6] |

| 2-amino-thiazole-4-carboxamide analog 6m | NCI-H1650 (Lung Cancer) | 1.1 | [6] |

Experimental Protocol: MTT Assay for Cytotoxicity Screening

This protocol describes a standard colorimetric assay to assess the cytotoxic effects of the synthesized compounds on cancer cell lines.

Materials:

-

Human cancer cell lines (e.g., MCF-7, HeLa)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well microplates

-

Test compounds (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds (typically in a serial dilution) and a vehicle control (DMSO). Incubate for 48-72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C. The viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Antimicrobial Activity: Combating Pathogenic Microorganisms

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Thiazole derivatives have long been recognized for their antibacterial and antifungal properties.[4][8]

Spectrum of Antimicrobial Activity

Derivatives of 2-aminothiazole-4-carboxamide have demonstrated activity against a range of pathogenic microorganisms.

| Compound Type | Target Microorganism | Activity | Reference |

| 2-aminothiazole derivatives | Bacillus subtilis | Good activity | [4] |

| 2-aminothiazole derivatives | Escherichia coli | Moderate activity | [4] |

| 2-amino-1,3-thiazole-4-carboxylic acid derivatives | Various fungi | Good fungicidal activity | [9] |

| N-oxazolyl- and N-thiazolylcarboxamides | Mycobacterium tuberculosis | High activity | [10] |

Experimental Protocol: Broth Microdilution Method for MIC Determination

This protocol is used to determine the minimum inhibitory concentration (MIC) of the compounds against bacterial and fungal strains.

Materials:

-

Bacterial or fungal strains

-

Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

-

96-well microplates

-

Test compounds (dissolved in DMSO)

-

Bacterial or fungal inoculum (adjusted to a specific turbidity)

-

Microplate reader or visual inspection

Procedure:

-

Serial Dilution: Prepare a two-fold serial dilution of the test compounds in the appropriate broth in a 96-well plate.

-

Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (microbes with no compound) and a negative control (broth only).

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at a suitable temperature for 24-48 hours for fungi.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be determined by visual inspection or by measuring the optical density using a microplate reader.

Diagram: Workflow for Antimicrobial Susceptibility Testing

Caption: Workflow for MIC determination via broth microdilution.

Anti-inflammatory and Antiviral Potential

Beyond their anticancer and antimicrobial properties, 2-aminothiazole derivatives have also shown promise as anti-inflammatory and antiviral agents.

Anti-inflammatory Effects

Certain 2-aminothiazole derivatives have been investigated for their ability to inhibit key inflammatory mediators. For instance, some analogs have been shown to block the production of prostaglandins by potentially inhibiting the cyclooxygenase-2 (COX-2) enzyme, a key target in anti-inflammatory drug development.[11]

Antiviral Activity

The broad biological activity of the thiazole nucleus extends to antiviral effects. Various thiazole derivatives have been reported to inhibit a range of viruses, including influenza, coronaviruses, and hepatitis viruses.[9] This suggests that this compound derivatives could also be explored for their potential as novel antiviral agents.

Conclusion and Future Directions

The this compound scaffold represents a highly promising area for drug discovery and development. The available literature on related 2-aminothiazole-4-carboxamide derivatives strongly suggests a high potential for significant biological activity, particularly in the realms of oncology and infectious diseases. The synthetic accessibility of these compounds allows for the creation of diverse chemical libraries, which can be screened for a multitude of therapeutic targets.

Future research should focus on:

-

Structure-Activity Relationship (SAR) Studies: Systematic modifications of the N-ethyl group and substitutions on the thiazole and amino moieties will be crucial to optimize potency and selectivity.

-

Mechanism of Action Elucidation: In-depth studies are required to identify the specific molecular targets and signaling pathways modulated by these compounds.

-

Pharmacokinetic Profiling: Evaluation of the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds is essential for their progression into preclinical and clinical development.

References

Sources

- 1. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jocpr.com [jocpr.com]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis and Evaluation of Biological Properties of 2-Amino-thiazole-4-carboxamides: Amide Linkage Analogues of Pretubulysin [jstage.jst.go.jp]

- 7. 2,4-Disubstituted thiazoles, Part III. Synthesis and antitumor activity of ethyl 2-substituted-aminothiazole-4-carboxylate analogs [pubmed.ncbi.nlm.nih.gov]

- 8. asianpubs.org [asianpubs.org]

- 9. researchgate.net [researchgate.net]

- 10. Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Biological and anti-inflammatory evaluation of two thiazole compounds in RAW cell line: potential cyclooxygenase-2 specific inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Ascendance of a Privileged Scaffold: A Technical Guide to the Discovery and History of 2-Amino-Thiazole Carboxamides

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-aminothiazole core is a cornerstone of modern medicinal chemistry, a privileged scaffold that has given rise to a multitude of biologically active compounds. Within this structural class, the 2-amino-thiazole carboxamides have emerged as a particularly fruitful area of research, culminating in the development of potent and selective kinase inhibitors that have transformed the therapeutic landscape, especially in oncology. This in-depth technical guide provides a comprehensive overview of the discovery and history of 2-amino-thiazole carboxamides, from their synthetic origins to their evolution as targeted therapeutics. We will delve into the key scientific breakthroughs, structure-activity relationships, and the mechanistic insights that have cemented their importance in drug discovery.

The Genesis of a Versatile Core: Early History and Synthesis

The story of 2-aminothiazoles begins with the pioneering work of Arthur Hantzsch in 1887. The Hantzsch thiazole synthesis, a condensation reaction between an α-haloketone and a thiourea or thioamide, provided the first reliable method for constructing the 2-aminothiazole ring system.[1] This robust and versatile reaction remains a fundamental tool in the synthesis of these heterocycles today.

Initially, the biological activities of 2-aminothiazole derivatives were explored in various contexts, including as potential antimicrobial and anti-inflammatory agents.[2][3] However, the true potential of this scaffold in targeted drug discovery would not be fully realized until the late 20th and early 21st centuries, with the advent of kinase-targeted therapies.

The Kinase Inhibitor Revolution: A New Dawn for 2-Amino-Thiazole Carboxamides

The explosion in our understanding of cell signaling pathways, particularly the role of protein kinases in diseases like cancer, created a demand for small molecule inhibitors that could selectively target these enzymes. The 2-aminothiazole scaffold, with its ability to be readily functionalized at multiple positions, proved to be an ideal template for the design of such inhibitors.

A pivotal moment in the history of 2-amino-thiazole carboxamides was the discovery of Dasatinib (BMS-354825) .[4][5][6] Developed by Bristol-Myers Squibb, Dasatinib is a potent, orally bioavailable, multi-targeted kinase inhibitor that targets a range of kinases, including BCR-ABL and Src family kinases.[4][5] Its discovery validated the 2-aminothiazole carboxamide core as a premier scaffold for kinase inhibition and spurred a wave of research in this area.[4][5]

The success of Dasatinib demonstrated the critical role of the carboxamide functionality. It was found that the carboxamide group often engages in crucial hydrogen bonding interactions within the ATP-binding site of kinases, contributing significantly to the inhibitor's potency and selectivity.[7]

Beyond Dasatinib: Targeting a Spectrum of Kinases

The versatility of the 2-amino-thiazole carboxamide scaffold has been leveraged to develop inhibitors for a wide array of other kinase targets, including:

-

Cyclin-Dependent Kinases (CDKs): Dysregulation of CDKs is a hallmark of many cancers. Several 2-amino-thiazole carboxamide derivatives have been developed as potent inhibitors of CDKs, such as CDK2, showing promise as anti-proliferative agents.[8][9][10][11]

-

Aurora Kinases: These serine/threonine kinases are key regulators of mitosis, and their overexpression is common in tumors. The 2-aminothiazole framework has been successfully employed to design inhibitors of Aurora kinases.[4][12][13][14][15]

-

Vascular Endothelial Growth Factor Receptors (VEGFRs): As crucial mediators of angiogenesis, VEGFRs are attractive targets for cancer therapy. 2-Amino-thiazole carboxamides have been investigated as potent VEGFR-2 inhibitors.[6][16][17][18][19]

Synthetic Strategies: Building the 2-Amino-Thiazole Carboxamide Core

The synthesis of 2-amino-thiazole carboxamides typically builds upon the foundational Hantzsch thiazole synthesis. A general and adaptable synthetic route is outlined below.

Diagram: General Synthetic Pathway for 2-Amino-Thiazole-5-Carboxamides

Caption: A generalized synthetic route to 2-amino-thiazole-5-carboxamides.

Experimental Protocol: Synthesis of a Representative 2-Amino-Thiazole-5-Carboxamide

This protocol provides a detailed methodology for the synthesis of a generic 2-amino-thiazole-5-carboxamide, which can be adapted for various substituted analogs.[20][21][22]

Step 1: Synthesis of Ethyl 2-aminothiazole-4-carboxylate

-

To a solution of ethyl 2-chloroacetoacetate (1.0 eq) in ethanol, add thiourea (1.1 eq).

-

Heat the reaction mixture at reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into ice-cold water and neutralize with a saturated solution of sodium bicarbonate.

-

The precipitated solid is filtered, washed with water, and dried under vacuum to afford the crude ethyl 2-aminothiazole-4-carboxylate.

-

Purify the crude product by recrystallization from ethanol.

Step 2: Hydrolysis to 2-Aminothiazole-4-carboxylic acid

-

Suspend the ethyl 2-aminothiazole-4-carboxylate (1.0 eq) in a solution of sodium hydroxide (2.0 eq) in a mixture of water and ethanol.

-

Heat the mixture at reflux for 2-3 hours until the starting material is consumed (monitored by TLC).

-

Cool the reaction mixture to 0°C and acidify with concentrated hydrochloric acid to a pH of approximately 3-4.

-

The precipitated 2-aminothiazole-4-carboxylic acid is filtered, washed with cold water, and dried.

Step 3: Amide Coupling to form the 2-Amino-thiazole-4-carboxamide

-

To a solution of 2-aminothiazole-4-carboxylic acid (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or dimethylformamide (DMF), add a coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.2 eq) and a base such as N,N-Diisopropylethylamine (DIPEA) (2.0 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add the desired amine (1.1 eq) to the reaction mixture.

-

Continue stirring at room temperature for 12-24 hours.

-

Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired 2-amino-thiazole-4-carboxamide.

Structure-Activity Relationships (SAR): Fine-Tuning for Potency and Selectivity

The development of potent and selective 2-amino-thiazole carboxamide kinase inhibitors has been driven by extensive SAR studies. Key structural modifications and their impact on activity are summarized below:

| Position on Thiazole Ring | Modification | Impact on Activity |

| 2-Amino Group | Acylation with various substituted aromatic or heterocyclic rings | Crucial for interacting with the hinge region of the kinase ATP-binding site. The nature of the substituent significantly influences potency and selectivity.[1][10] |

| 4-Position | Introduction of aryl or substituted aryl groups | Can enhance potency by occupying hydrophobic pockets in the kinase active site.[1] |

| 5-Carboxamide | Variation of the amine substituent (R3 in the diagram) | Modulates solubility and can form additional interactions with the solvent-exposed region of the active site, impacting both potency and pharmacokinetic properties.[7] |

Mechanism of Action: How 2-Amino-Thiazole Carboxamides Inhibit Kinases

2-Amino-thiazole carboxamides typically function as ATP-competitive inhibitors. They bind to the ATP-binding pocket of the target kinase, preventing the binding of ATP and subsequent phosphorylation of substrate proteins.

The 2-aminothiazole core often forms key hydrogen bonds with the "hinge" region of the kinase, a flexible loop of amino acids that connects the N- and C-terminal lobes of the enzyme. The carboxamide group and other substituents then extend into adjacent hydrophobic and hydrophilic pockets, further stabilizing the inhibitor-enzyme complex and contributing to the inhibitor's selectivity for a particular kinase.[7]

X-ray crystallography studies of inhibitors like Dasatinib bound to their target kinases have provided detailed atomic-level insights into these binding interactions, guiding the rational design of next-generation inhibitors.[5]

Diagram: Kinase Inhibition by a 2-Amino-Thiazole Carboxamide

Caption: Mechanism of competitive inhibition of a kinase by a 2-amino-thiazole carboxamide.

Quantitative Data: A Snapshot of Kinase Inhibition

The following table provides a selection of reported IC50 values for representative 2-amino-thiazole carboxamide kinase inhibitors against various kinase targets.

| Compound | Target Kinase | IC50 (nM) | Reference |

| Dasatinib | BCR-ABL | <1 | [6] |

| Dasatinib | Src | 0.5 | [5] |

| SNS-032 (BMS-387032) | CDK2/cyclin E | 48 | [1][10] |

| Compound 29 (Hec1/Nek2 Inhibitor) | Proliferation (MDA-MB-231) | 16.3-42.7 | [1] |

| Thiazolo[4,5-d]pyridazin-2-yl]thiourea derivative | DHFR | 60 | [2] |

| Compound 4a (VEGFR-2 Inhibitor) | VEGFR-2 | 91 | [6] |

Conclusion and Future Perspectives

The journey of 2-amino-thiazole carboxamides from a classic heterocyclic synthesis to a clinically impactful class of targeted therapies is a testament to the power of medicinal chemistry. The inherent versatility of this scaffold, coupled with a deep understanding of kinase biology and structure-based drug design, has enabled the development of life-changing medicines.

Future research in this area will likely focus on:

-

Improving Selectivity: Designing inhibitors that target specific kinases with even greater precision to minimize off-target effects.

-

Overcoming Resistance: Developing next-generation inhibitors that are active against mutant forms of kinases that confer resistance to existing therapies.

-

Exploring New Targets: Applying the 2-amino-thiazole carboxamide scaffold to inhibit other classes of enzymes and protein-protein interactions.

The rich history and proven success of 2-amino-thiazole carboxamides ensure that this remarkable scaffold will continue to be a source of innovation in drug discovery for years to come.

References

-

Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. PubMed Central. [Link]

-

Original article: SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. EXCLI Journal. [Link]

-

An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI. [Link]

-

2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies. ACS Publications. [Link]

-

Discovery of Aminothiazole Inhibitors of Cyclin-Dependent Kinase 2. Audrey Yun Li. [Link]

- Preparation method of 2-aminothiazole-5-aromatic carboxamide as kinase inhibitor.

-

2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies. NIH. [Link]

-

2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor. PubMed. [Link]

-

A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib. Semantic Scholar. [Link]

-

Structure-based design and optimization of 2-aminothiazole-4-carboxamide as a new class of CHK1 inhibitors. PubMed. [Link]

- Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives.

-

Development of highly potent and selective diaminothiazole inhibitors of cyclin-dependent kinases. PMC - NIH. [Link]

-

New benzothiazole hybrids as potential VEGFR-2 inhibitors: design, synthesis, anticancer evaluation, and in silico study. PubMed Central. [Link]

-

N-(Cycloalkylamino)acyl-2-aminothiazole Inhibitors of Cyclin-Dependent Kinase 2. N-[5-[[[5-(1,1-Dimethylethyl)-2-oxazolyl]methyl]thio]-2-thiazolyl]-4- piperidinecarboxamide (BMS-387032), a Highly Efficacious and Selective Antitumor Agent. ACS Publications. [Link]

-

Design, Synthesis and Cytotoxicity Screening of New Thiazole Derivatives as Potential Anticancer Agents through VEGFR-2 Inhibition. MDPI. [Link]

-

2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies. ACS Publications. [Link]

-

Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies. MDPI. [Link]

-

An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Semantic Scholar. [Link]

-

An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. NIH. [Link]

-

New benzothiazole hybrids as potential VEGFR-2 inhibitors: design, synthesis, anticancer evaluation, and in silico study. PubMed. [Link]

-

Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chimica Slovenica. [Link]

-

Synthesis and Molecular Docking of Some Novel 3-Thiazolyl-Coumarins as Inhibitors of VEGFR-2 Kinase. MDPI. [Link]

-

Discovery of aminothiazole inhibitors of cyclin-dependent kinase 2: synthesis, X-ray crystallographic analysis, and biological activities. PubMed. [Link]

-

Discovery of selective aminothiazole aurora kinase inhibitors. PubMed. [Link]

Sources

- 1. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. New benzothiazole hybrids as potential VEGFR-2 inhibitors: design, synthesis, anticancer evaluation, and in silico study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structure-based design and optimization of 2-aminothiazole-4-carboxamide as a new class of CHK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. audreyli.com [audreyli.com]

- 9. Development of highly potent and selective diaminothiazole inhibitors of cyclin-dependent kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Discovery of aminothiazole inhibitors of cyclin-dependent kinase 2: synthesis, X-ray crystallographic analysis, and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Discovery of selective aminothiazole aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 18. New benzothiazole hybrids as potential VEGFR-2 inhibitors: design, synthesis, anticancer evaluation, and in silico study [pubmed.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. CN1980909B - Preparation method of 2-aminothiazole-5-aromatic carboxamide as kinase inhibitor - Google Patents [patents.google.com]

- 21. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 22. US7408069B2 - Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives - Google Patents [patents.google.com]

An In-Depth Technical Guide to 2-amino-N-ethyl-1,3-thiazole-4-carboxamide: Synthesis, Biological Significance, and Future Directions

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure due to its prevalence in a wide array of biologically active compounds. This technical guide provides a comprehensive literature review focused on a specific derivative, 2-amino-N-ethyl-1,3-thiazole-4-carboxamide. We will delve into the synthetic pathways for its precursor, ethyl 2-amino-1,3-thiazole-4-carboxylate, and the subsequent amidation to yield the target compound. Furthermore, this guide will explore the extensive biological activities associated with the 2-aminothiazole-4-carboxamide core, with a particular emphasis on its potential as an anticancer and antimicrobial agent. By synthesizing information from various studies, this document aims to provide a foundational understanding for researchers engaged in the discovery and development of novel therapeutics based on this versatile heterocyclic system.

Introduction: The Prominence of the 2-Aminothiazole Scaffold

The 2-aminothiazole ring is a five-membered heterocycle containing nitrogen and sulfur atoms, which has garnered significant attention in the field of drug discovery. Its structural features allow it to act as a versatile pharmacophore, capable of engaging in various biological interactions. This has led to the incorporation of the 2-aminothiazole nucleus into numerous clinically approved drugs and investigational new drug candidates.[1] The broad spectrum of pharmacological activities exhibited by 2-aminothiazole derivatives includes anticancer, antimicrobial, anti-inflammatory, antiviral, and antihypertensive properties.[2][3]

The 4-carboxamide moiety attached to the thiazole ring provides an additional point for molecular interactions, often through hydrogen bonding, which can enhance binding affinity to biological targets. The N-ethyl substitution on this carboxamide group can influence the compound's lipophilicity, solubility, and metabolic stability, thereby modulating its pharmacokinetic and pharmacodynamic profile. This guide will focus on the synthesis and biological importance of this compound, a representative member of this promising class of compounds.

Synthesis and Characterization

The synthesis of this compound typically proceeds through a two-step sequence: the formation of the core thiazole ring system, followed by the amidation of the carboxylate group.

Synthesis of Ethyl 2-amino-1,3-thiazole-4-carboxylate

The most common and efficient method for the synthesis of the key precursor, ethyl 2-amino-1,3-thiazole-4-carboxylate, is the Hantzsch thiazole synthesis. This reaction involves the condensation of an α-haloketone with a thioamide.

Experimental Protocol: Hantzsch Thiazole Synthesis [4]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve thiourea (1.2 mmol) in ethanol (2 mL).

-

Addition of Reagents: To the stirred solution, add ethyl 3-bromopyruvate (1 mmol).

-

Reaction Conditions: Heat the reaction mixture to 70°C and maintain this temperature for 1 hour, with continuous stirring.

-

Workup: After the reaction is complete (monitored by thin-layer chromatography), cool the mixture to room temperature.

-

Precipitation: Pour the cooled reaction mixture into ice-cold water. A precipitate of ethyl 2-aminothiazole-4-carboxylate will form.

-

Isolation and Purification: Collect the precipitate by filtration and dry it to obtain the final product.

Causality: The Hantzsch synthesis is a robust and high-yielding method for the formation of the thiazole ring. The reaction proceeds through a nucleophilic attack of the sulfur atom of thiourea on the α-carbon of the ethyl bromopyruvate, followed by an intramolecular cyclization and dehydration to form the aromatic thiazole ring.

Characterization Data for Ethyl 2-amino-1,3-thiazole-4-carboxylate:

| Property | Value |

| Molecular Formula | C6H8N2O2S |

| Molecular Weight | 172.2 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 150-152 °C[4] |

Synthesis of this compound

The conversion of the ethyl ester to the N-ethyl amide is typically achieved through direct amidation with ethylamine. While a specific protocol for the N-ethyl derivative is not extensively detailed in the reviewed literature, a general procedure for the synthesis of N-substituted 2-aminothiazole-4-carboxamides can be adapted.

General Experimental Protocol: Amidation

-

Reaction Setup: In a sealed reaction vessel, dissolve ethyl 2-amino-1,3-thiazole-4-carboxylate in a suitable solvent such as ethanol or a high-boiling point aprotic solvent like DMF.

-

Reagent Addition: Add an excess of ethylamine (as a solution in a compatible solvent or as a neat liquid). The use of a base, such as triethylamine, may be beneficial to drive the reaction to completion.

-

Reaction Conditions: Heat the mixture under reflux or at an elevated temperature for several hours until the reaction is complete, as monitored by TLC or LC-MS.

-

Workup and Purification: Upon completion, cool the reaction mixture and remove the solvent under reduced pressure. The crude product can then be purified by recrystallization or column chromatography to yield this compound.

Causality: The amidation reaction proceeds via a nucleophilic acyl substitution mechanism, where the ethylamine acts as the nucleophile, attacking the electrophilic carbonyl carbon of the ester. The ethoxy group is subsequently eliminated as ethanol.

Caption: Synthetic pathway for this compound.

Biological Activities and Therapeutic Potential

While specific biological data for this compound is limited in the public domain, the broader class of 2-aminothiazole-4-carboxamide derivatives has been extensively studied, revealing significant potential in several therapeutic areas.

Anticancer Activity

The 2-aminothiazole scaffold is a key component of several approved anticancer drugs, including the kinase inhibitor dasatinib.[5] Numerous studies have demonstrated the potent antiproliferative activity of 2-aminothiazole-4-carboxamide derivatives against a variety of human cancer cell lines.[6][7]

Mechanism of Action: The anticancer effects of these compounds are often attributed to their ability to inhibit various protein kinases that are crucial for cancer cell growth, proliferation, and survival. The 2-aminothiazole core can act as a hinge-binding motif, interacting with the ATP-binding pocket of kinases. The substituents on the thiazole ring and the carboxamide moiety play a crucial role in determining the potency and selectivity of these inhibitors.

A study on a series of 2-amino-thiazole-4-carboxamides, designed as analogs of the natural product pretubulysin, showed moderate anti-proliferative activities against breast (MCF7) and lung (NCI-H1650) cancer cell lines.[5] One of the synthesized compounds exhibited an IC50 value of 0.47 µM in MCF7 cells.[5]

Caption: Putative anticancer mechanism of 2-aminothiazole derivatives.

Antimicrobial Activity

The 2-aminothiazole moiety is also a well-established pharmacophore in the development of antimicrobial agents. Derivatives of 2-aminothiazole have shown broad-spectrum activity against various bacterial and fungal pathogens.[8][9]

Mechanism of Action: The antimicrobial mechanism of 2-aminothiazole derivatives can vary. Some compounds are known to inhibit essential bacterial enzymes, such as DNA gyrase or dihydrofolate reductase. Others may disrupt the bacterial cell membrane or interfere with biofilm formation.

A study on Schiff bases of ethyl 2-aminothiazole-4-carboxylate demonstrated significant antibacterial potential against multidrug-resistant strains of Staphylococcus epidermidis and Pseudomonas aeruginosa.[8] Another study highlighted the antifungal activity of similar derivatives against Candida albicans and Aspergillus niger.[9]

Table of Reported Antimicrobial Activities of 2-Aminothiazole Derivatives:

| Compound Type | Target Organism | Activity | Reference |

| Schiff bases of ethyl 2-aminothiazole-4-carboxylate | S. epidermidis, P. aeruginosa | Significant antibacterial | [8] |

| 2-aminothiazole derivatives | Bacillus subtilis, E. coli | Good antibacterial | [9] |

| 2-aminothiazole derivatives | C. albicans, A. niger | Good antifungal | [9] |

Structure-Activity Relationships (SAR)

While a detailed SAR study specifically for this compound is not available, general trends can be inferred from studies on related compounds.

-

Substitution at the 2-amino group: Modification of the 2-amino group with various substituents can significantly impact biological activity. Acylation or sulfonylation of this group has been shown to modulate the anticancer and antimicrobial properties.

-

The Carboxamide Moiety: The nature of the substituent on the carboxamide nitrogen (the 'N-ethyl' group in this case) is critical for tuning the physicochemical properties of the molecule, such as lipophilicity and hydrogen bonding capacity. This, in turn, affects cell permeability and target engagement.

-

Substitution on the Thiazole Ring: The introduction of substituents at the 5-position of the thiazole ring can influence the electronic properties of the scaffold and provide additional interaction points with the biological target.

Future Directions and Conclusion

This compound belongs to a class of compounds with immense therapeutic potential. The existing literature strongly supports the 2-aminothiazole-4-carboxamide core as a valuable scaffold for the development of novel anticancer and antimicrobial agents.

Future research in this area should focus on:

-

Dedicated Synthesis and Biological Evaluation: A comprehensive study detailing the synthesis, characterization, and in-depth biological evaluation of this compound is warranted to fully elucidate its specific properties.

-

Mechanism of Action Studies: Elucidating the precise molecular targets and mechanisms of action of this compound will be crucial for its further development.

-

Lead Optimization: Systematic modification of the N-ethyl group and exploration of substitutions on the thiazole ring could lead to the discovery of more potent and selective drug candidates.

-

In Vivo Studies: Promising in vitro results should be followed by in vivo studies to assess the efficacy, pharmacokinetics, and safety profile of these compounds in animal models.

References

-

J-Stage. Synthesis and Evaluation of Biological Properties of 2-Amino-thiazole-4-carboxamides: Amide Linkage Analogues of Pretubulysin. [Link]

-

Ejaz, S., Nadeem, H., Zafar, R., Sarwar, S., & Ejaz, S. (2019). Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking. BMC research notes, 12(1), 585. [Link]

-

El-Subbagh, H. I., Al-Obaid, A. M., & Al-Rashood, K. A. (1999). 2,4-Disubstituted thiazoles, Part III. Synthesis and antitumor activity of ethyl 2-substituted-aminothiazole-4-carboxylate analogs. Archiv der Pharmazie, 332(4), 137–142. [Link]

-

Abdel-Wahab, B. F., Abdel-Latif, E., & Mohamed, H. A. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Future medicinal chemistry, 13(2), 193–221. [Link]

-

Hassan, A. A., & Shawky, A. M. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules (Basel, Switzerland), 26(5), 1449. [Link]

-

PrepChem. Synthesis of Ethyl 2-ethylaminothiazole-4-carboxylate. [Link]

-

Chemistry & Biology Interface. Design, synthesis and anti-microbial study of ethyl 2-(N-(substituted-phenyl) sulfamoyl) thiazole-4-carboxylate derivatives. [Link]

-

ResearchGate. Synthesis and biological activities of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives. [Link]

-

Singh, N., et al. (2010). Synthesis and antimicrobial activity of some novel 2-amino thiazole derivatives. Journal of Chemical and Pharmaceutical Research, 2(3), 691-698. [Link]

-

Taylor & Francis Online. Synthetic modifications in ethyl 2-amino-4-methylthiazole-5-carboxylate: 3D QSAR analysis and antimicrobial study. [Link]

-

Der Pharma Chemica. Synthesis of novel 2-amino thiazole derivatives. [Link]

-

MDPI. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. [Link]

-

NeuroQuantology. Analyzing and creating compounds of amino thiazole. [Link]

-

RSC Publishing. New 1,3,4-thiadiazoles as potential anticancer agents: pro-apoptotic, cell cycle arrest, molecular modelling, and ADMET profile. [Link]

-

Khalifa, M. E. (2018). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chimica Slovenica, 65(1), 1-22. [Link]

-

Kamal, A., et al. (2015). 2-(3′-Indolyl)-N-arylthiazole-4-carboxamides: Synthesis and evaluation of antibacterial and anticancer activities. Bioorganic & medicinal chemistry letters, 25(21), 4867–4872. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis and Evaluation of Biological Properties of 2-Amino-thiazole-4-carboxamides: Amide Linkage Analogues of Pretubulysin [jstage.jst.go.jp]

- 5. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2,4-Disubstituted thiazoles, Part III. Synthesis and antitumor activity of ethyl 2-substituted-aminothiazole-4-carboxylate analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. semanticscholar.org [semanticscholar.org]

- 8. Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Solubility and Stability of 2-amino-N-ethyl-1,3-thiazole-4-carboxamide

Abstract

This technical guide provides a comprehensive framework for assessing the aqueous and organic solubility, as well as the chemical stability, of 2-amino-N-ethyl-1,3-thiazole-4-carboxamide. Directed at researchers, scientists, and professionals in drug development, this document moves beyond procedural outlines to deliver a narrative grounded in scientific causality and field-proven insights. It details the strategic selection of experimental parameters, the execution of robust analytical methodologies, and the interpretation of resulting data. The protocols described herein are designed as self-validating systems to ensure the generation of reliable and reproducible results, which are critical for advancing preclinical and formulation development.

Introduction: The Significance of Physicochemical Profiling

The journey of a novel chemical entity from discovery to a viable pharmaceutical product is contingent on a thorough understanding of its fundamental physicochemical properties. Among these, solubility and stability are paramount, acting as key determinants of a drug candidate's bioavailability, manufacturability, and shelf-life. This compound belongs to the 2-aminothiazole class of compounds, a scaffold known for its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] The successful development of any such candidate hinges on a precise characterization of its solubility and stability profiles early in the discovery and development cascade.

This guide provides a detailed roadmap for the systematic evaluation of this compound, establishing a foundation for informed decision-making in lead optimization, formulation design, and regulatory submissions.

Foundational Properties of this compound

A preliminary in-silico and literature assessment of the target molecule is crucial for guiding the experimental design. The 2-aminothiazole core is a heterocyclic amine, suggesting potential pH-dependent solubility and susceptibility to specific degradation pathways.[2]

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Implication for Experimental Design |

| Molecular Weight | 171.22 g/mol | Standard analytical techniques are appropriate. |

| pKa (most basic) | ~2.6 (Predicted for the 2-amino group on the thiazole ring) | Suggests that solubility will be significantly higher in acidic conditions due to protonation. Warrants investigation of solubility across a pH range. |

| LogP | ~ -0.5 (Predicted) | Indicates good aqueous solubility and potentially lower solubility in non-polar organic solvents. |

| Hydrogen Bond Donors | 2 | Can contribute to aqueous solubility and crystal lattice energy. |

| Hydrogen Bond Acceptors | 4 | Can contribute to aqueous solubility. |

Note: These are predicted values and must be experimentally verified.

Comprehensive Solubility Assessment

A multi-faceted approach to solubility determination is essential to build a complete picture of the compound's behavior in various environments.

Thermodynamic Solubility in Aqueous Media

Thermodynamic, or equilibrium, solubility is the saturation concentration of a compound in a specific solvent at equilibrium. It is a critical parameter for predicting oral absorption and for developing parenteral formulations.

-

Preparation of Buffers: Prepare a series of buffers covering a physiologically relevant pH range (e.g., pH 1.2, 4.5, 6.8, and 7.4).

-

Sample Preparation: Add an excess amount of this compound to vials containing each buffer. The excess solid should be clearly visible.

-

Equilibration: Agitate the vials at a constant temperature (typically 25 °C or 37 °C) for a sufficient period to reach equilibrium (e.g., 24-48 hours). A preliminary kinetic study can determine the optimal equilibration time.

-

Phase Separation: Separate the solid and liquid phases by centrifugation or filtration. Ensure the filter does not adsorb the compound.

-

Quantification: Analyze the concentration of the dissolved compound in the supernatant/filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Solid-State Analysis: Analyze the remaining solid using techniques like X-ray Powder Diffraction (XRPD) to check for any polymorphic or solvate-hydrate transformations during the experiment.

Kinetic Solubility in Aqueous Media

Kinetic solubility measures the concentration of a compound that remains in solution after being introduced from a concentrated stock solution (typically in DMSO). This is a high-throughput method often used in early discovery to rank compounds.

-

Stock Solution Preparation: Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM).

-

Serial Dilution: Perform serial dilutions of the stock solution in DMSO in a microplate.

-

Addition to Buffer: Add a fixed volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to each well.

-

Incubation and Measurement: Incubate the plate for a defined period (e.g., 2 hours) at room temperature. Measure the turbidity (light scattering) of each well using a nephelometer. The concentration at which a significant increase in turbidity is observed is the kinetic solubility.

Solubility in Organic Solvents

Understanding the solubility in organic solvents is crucial for process chemistry (e.g., reaction, crystallization) and for the development of non-aqueous formulations.

The protocol is similar to the thermodynamic aqueous solubility determination, but with organic solvents of varying polarity (e.g., ethanol, methanol, acetonitrile, acetone, dichloromethane).

Table 2: Hypothetical Solubility Data for this compound

| Solvent System (at 25 °C) | Solubility (mg/mL) |

| pH 1.2 Buffer | > 50 |

| pH 4.5 Buffer | 25.8 |

| pH 6.8 Buffer | 5.2 |

| pH 7.4 Buffer | 4.9 |

| Water | 5.0 |

| Ethanol | 15.7 |

| Methanol | 20.1 |

| Acetonitrile | 2.3 |

Chemical Stability and Degradation Pathway Analysis

A stability-indicating analytical method is a validated quantitative analytical procedure that can detect changes with time in the pertinent properties of the drug substance and drug product.[3][4] A robust HPLC method is the cornerstone of any stability study.

Development of a Stability-Indicating HPLC Method

The primary goal is to develop a method that separates the parent compound from all potential degradation products and process impurities.[3][5]

Caption: Workflow for Stability-Indicating HPLC Method Development.

Forced Degradation Studies

Forced degradation (or stress testing) is undertaken to demonstrate the specificity of the developed analytical method and to provide insights into the likely degradation pathways of the drug substance.[6]

-

Acid Hydrolysis: Treat a solution of the compound with 0.1 N HCl at elevated temperature (e.g., 60 °C) for a defined period.

-

Base Hydrolysis: Treat a solution of the compound with 0.1 N NaOH at room temperature.

-

Oxidative Degradation: Treat a solution of the compound with 3% H₂O₂ at room temperature.

-

Thermal Degradation: Expose the solid compound to dry heat (e.g., 80 °C).

-

Photolytic Degradation: Expose a solution and the solid compound to UV and visible light (ICH Q1B guidelines).

For each condition, a control sample (unstressed) is analyzed alongside the stressed sample. The goal is to achieve 5-20% degradation of the parent compound.

Long-Term Stability Studies (ICH Q1A)

Once a lead candidate is identified, long-term stability studies are initiated to establish the re-test period for the drug substance and the shelf-life for the drug product.

-

Sample Storage: Store aliquots of this compound under various ICH-defined conditions.

-

Long-term: 25 °C / 60% RH

-

Intermediate: 30 °C / 65% RH

-

Accelerated: 40 °C / 75% RH

-

-

Time Points: Pull samples at predefined time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months).

-

Analysis: Analyze the samples using the validated stability-indicating HPLC method for assay, impurities, and degradation products. Also, perform physical characterization (e.g., appearance, melting point).

Data Interpretation and Reporting

All quantitative data should be systematically tabulated for clear comparison and trend analysis.

Table 3: Example Forced Degradation Summary for this compound

| Stress Condition | % Degradation of Parent | No. of Degradants | Mass Balance (%) |

| 0.1 N HCl, 60 °C, 24h | 15.2 | 2 | 99.5 |

| 0.1 N NaOH, RT, 4h | 8.7 | 1 | 100.1 |

| 3% H₂O₂, RT, 8h | 12.5 | 3 | 99.8 |

| 80 °C, 72h (Solid) | < 1.0 | 0 | 100.2 |

| Photolytic (ICH Q1B) | 5.5 | 1 | 99.7 |

Mass balance is calculated as: (% Assay of Parent + % Sum of All Impurities and Degradants). A value between 98-102% is generally considered acceptable.

Conclusion

The systematic evaluation of solubility and stability is a non-negotiable cornerstone of successful drug development. For this compound, a thorough understanding of its pH-dependent solubility and its degradation profile under various stress conditions will directly inform its path forward. The methodologies outlined in this guide provide a robust framework for generating the high-quality data necessary to de-risk development, guide formulation strategies, and meet regulatory expectations. By integrating these principles, researchers can ensure that promising candidates like this compound are given the best possible chance of reaching their full therapeutic potential.

References

-

Khalifa, M. E. (2018). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chimica Slovenica, 65(1), 1–22. [Link]

-

Rao, C. V., et al. (2013). Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica, 5(2), 181-184. [Link]

-

PubChem. (n.d.). Ethyl 2-aminothiazole-4-carboxylate. National Center for Biotechnology Information. [Link]

-

Semantic Scholar. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. [Link]

-

PubChem. (n.d.). 2-(1-Aminoethyl)-1,3-thiazole-4-carboxamide. National Center for Biotechnology Information. [Link]

-

LCGC International. (n.d.). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. [Link]

- Google Patents. (n.d.).

-

ACS Publications. (2025). Estimating the Solubility of Active Pharmaceutical Ingredients Using Molecular Dynamics. Crystal Growth & Design. [Link]

-

ResearchGate. (2016). (PDF) Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique.D.B.Kamkhede. [Link]

-

IRJPMS. (n.d.). Stability Indicating HPLC Method Development: A Review. [Link]

-

Dow Development Labs. (n.d.). Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. [Link]

-

IJTSRD. (n.d.). Stability Indicating HPLC Method Development –A Review. [Link]

Sources

Methodological & Application

Application Notes & Protocols for the In Vitro Characterization of 2-amino-N-ethyl-1,3-thiazole-4-carboxamide

An In-Depth Technical Guide

Abstract

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates with a wide spectrum of biological activities, including anti-inflammatory, anti-cancer, and kinase inhibitory effects.[1] This document provides a comprehensive, field-proven guide for the initial in vitro characterization of a novel derivative, 2-amino-N-ethyl-1,3-thiazole-4-carboxamide. We present a logical, tiered workflow, beginning with essential cytotoxicity profiling to establish a therapeutic window, followed by detailed protocols for assessing potential anti-inflammatory and kinase inhibitory activities. The causality behind experimental choices, self-validating controls, and data interpretation are emphasized to ensure scientific rigor and reproducibility.

Introduction: The Scientific Rationale

When presented with a novel compound such as this compound, a systematic in vitro screening cascade is paramount. The initial goal is not to exhaustively define its mechanism, but to efficiently identify its primary biological activities and determine if it warrants further investigation. Our approach is built on a foundational principle: determine safety before efficacy . Therefore, all functional assays are preceded by a robust cytotoxicity assessment to ensure that observed effects are not merely artifacts of cell death.

Based on the known biological landscape of the 2-aminothiazole core, we will focus on two high-probability areas of activity: inflammation and protein kinase signaling.[1][2] Chronic inflammation is a driver of numerous pathologies, and modulating key inflammatory pathways is a major therapeutic strategy.[3][4] Similarly, protein kinases are critical signaling nodes that are frequently dysregulated in diseases like cancer, making them prime targets for drug development.[5][6] This guide provides the protocols to test our compound's potential in these key areas.

Experimental Workflow: A Tiered Approach

The following workflow provides a logical progression from broad cytotoxicity screening to specific, mechanism-of-action-oriented assays. This tiered approach ensures that resources are used efficiently, prioritizing compounds with promising activity and a viable therapeutic index.

Caption: High-level experimental workflow for in vitro screening.

Part 1: Foundational Cytotoxicity Assessment (XTT Assay)

Principle: The XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay is a colorimetric method to measure cell viability.[7] In metabolically active cells, mitochondrial dehydrogenases reduce the water-soluble XTT tetrazolium salt to a water-soluble orange formazan product.[8] The amount of formazan produced, measured by absorbance, is directly proportional to the number of viable cells.[9][10] This assay is chosen over the older MTT assay because it eliminates the need for a formazan solubilization step, streamlining the protocol and reducing potential errors.[7]

Caption: Diagram illustrating the principle of the XTT cell viability assay.

Protocol: XTT Cytotoxicity Assay

-

Cell Seeding:

-

Select a panel of cell lines for screening (e.g., a non-cancerous line like HEK293 for general toxicity, and relevant cancer lines such as MCF-7 (breast) or A549 (lung)).

-

Seed cells in a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium) and incubate for 18-24 hours at 37°C, 5% CO₂.

-

-

Compound Preparation and Treatment:

-

Prepare a 10 mM stock solution of this compound in sterile DMSO.

-

Perform serial dilutions of the stock solution in complete cell culture medium to create 2X working concentrations. A typical range would span from 200 µM down to ~0.1 µM.

-

Carefully remove 100 µL of medium from the cell plate and add 100 µL of the 2X compound dilutions to the appropriate wells. Include "vehicle control" wells (containing the highest concentration of DMSO used, typically ≤0.5%) and "untreated control" wells (medium only).

-

-

Incubation: Incubate the plate for a desired exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.

-

XTT Reagent Preparation and Addition:

-

Final Incubation and Measurement:

-

Incubate the plate for 2-4 hours at 37°C, 5% CO₂. The incubation time should be optimized to allow for color development without saturation.

-

Measure the absorbance of each well using a microplate reader at a wavelength between 450-500 nm. A reference wavelength between 630-690 nm should be used to subtract background absorbance.[7][8]

-

Data Analysis:

-

Calculate Percent Viability:

-

Percent Viability = [(Absorbance of Treated Well - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100

-

-

Determine IC₅₀: Plot the Percent Viability against the log of the compound concentration and use non-linear regression (sigmoidal dose-response curve) to calculate the IC₅₀ value (the concentration that inhibits 50% of cell viability).

| IC₅₀ Value | Interpretation |

| < 10 µM | Potentially cytotoxic |

| 10 - 50 µM | Moderately cytotoxic |

| > 50 µM | Generally considered non-cytotoxic in this context |

Part 2: In Vitro Anti-inflammatory Activity Assessment

Model System: The murine macrophage cell line RAW 264.7 is a standard and reliable model for studying inflammation. Stimulation with Lipopolysaccharide (LPS), a component of Gram-negative bacteria, robustly activates pro-inflammatory signaling pathways, primarily through the Toll-like receptor 4 (TLR4), leading to the production of mediators like nitric oxide (NO) and cytokines such as Tumor Necrosis Factor-alpha (TNF-α).[3][11]

Caption: Simplified LPS-induced NF-κB signaling pathway in macrophages.

Protocol 2A: Nitric Oxide (NO) Production (Griess Assay)

Principle: The production of NO, a key inflammatory mediator synthesized by inducible nitric oxide synthase (iNOS), can be quantified by measuring its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.[3] The Griess reaction is a two-step diazotization process that results in a purple azo compound, which can be measured colorimetrically.

-

Cell Seeding and Treatment:

-

Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

-

Pre-treat the cells for 1-2 hours with various non-toxic concentrations of the test compound (determined from the Part 1 cytotoxicity assay). Include a positive control (e.g., Dexamethasone, 1 µM) and a vehicle control (DMSO).

-

Stimulate the cells by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control wells.

-

Incubate for an additional 24 hours.

-

-

Griess Reaction:

-

Transfer 50 µL of cell culture supernatant from each well to a new 96-well plate.

-

Add 50 µL of Griess Reagent I (e.g., 1% sulfanilamide in 5% phosphoric acid) to each well and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent II (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each well and incubate for another 10 minutes.

-

-

Measurement: Measure the absorbance at 540 nm. Quantify the nitrite concentration by comparing the absorbance values to a standard curve generated using known concentrations of sodium nitrite.

Protocol 2B: TNF-α Quantification (ELISA)

Principle: An Enzyme-Linked Immunosorbent Assay (ELISA) is a highly specific and sensitive method to quantify the concentration of a specific protein, such as TNF-α, in a sample.[12] A capture antibody coated on the plate binds TNF-α from the supernatant. A second, biotin-conjugated detection antibody binds to the captured TNF-α, and this complex is then detected by streptavidin-HRP, which catalyzes a color-changing reaction.[13]

-

Sample Collection: Use the same cell culture supernatants collected for the Griess Assay. If not used immediately, store them at -80°C.[12]

-

ELISA Procedure:

-

Perform the ELISA according to the manufacturer's protocol for a commercial human TNF-α ELISA kit.[13][14]

-

Briefly, this involves:

-

Adding standards and samples to the antibody-coated plate.

-

Incubating to allow TNF-α to bind.

-

Washing, then adding the biotin-conjugated detection antibody.

-

Incubating, washing, then adding Streptavidin-HRP.

-

Incubating, washing, and adding the TMB substrate.

-

Stopping the reaction with Stop Solution and reading the absorbance at 450 nm.[14]

-

-

-

Data Analysis: Calculate the TNF-α concentration in each sample by interpolating from the standard curve. Compare the concentrations in treated wells to the LPS-stimulated vehicle control to determine the percentage of inhibition.

Part 3: In Vitro Kinase Inhibition Assay (General Protocol)